2-Methoxy-6-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Methoxy-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-6-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-methoxy-6-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out by adding thionyl chloride to the benzoic acid in a reaction vessel, followed by heating the mixture to reflux at around 80°C for approximately 10 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure, yielding the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels and more efficient distillation equipment to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while reduction with LiAlH4 would yield the corresponding alcohol.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)benzoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes, such as the synthesis of enzyme inhibitors.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the 2-methoxy-6-(trifluoromethyl)benzoyl moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: Similar in structure but lacks the trifluoromethyl group, making it less electrophilic.
2-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the acyl chloride functionality.
4-Methoxybenzoyl chloride: Similar in structure but with the methoxy group at the 4-position instead of the 2-position.
Uniqueness
2-Methoxy-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups on the benzene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, imparts unique electronic properties that can influence the reactivity and stability of the compounds derived from it.
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-6-4-2-3-5(9(11,12)13)7(6)8(10)14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPBLTYRTHTMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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